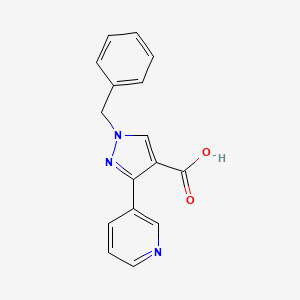

1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C16H13N3O2 and a molecular weight of 279.29 .

Synthesis Analysis

The synthesis of pyridine derivatives, which includes “this compound”, has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study mentions the synthesis of pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, infrared, ultra-violet, and 1H-NMR spectroscopy can be used to characterize the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the molecular weight of the compound is 279.29 g/mol . Other properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the retrieved literature.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Research has demonstrated various methods for the synthesis and functionalization of pyrazole derivatives, including 1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. Yıldırım, Kandemirli, and Demir (2005) have contributed to the understanding of functionalization reactions of pyrazole-3-carboxylic acid derivatives, providing insights into the chemical transformations and the theoretical basis behind these reactions (Yıldırım, Kandemirli, & Demir, 2005). Such studies are crucial for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science.

Corrosion Inhibition

The pyrazole moiety, as part of larger molecules, has been evaluated for its corrosion inhibition properties. El Hajjaji et al. (2018) investigated pyridine and benzoic acid derivatives containing pyrazole moieties as corrosion inhibitors for mild steel in acidic mediums. This research highlights the potential of pyrazole derivatives in protecting metals against corrosion, an application of significant interest in industrial chemistry and materials science (El Hajjaji et al., 2018).

Potential Anticancer Applications

Organometallic complexes incorporating pyrazole derivatives have been studied for their potential as anticancer agents. Stepanenko et al. (2011) synthesized organometallic complexes with pyrazole-based ligands and evaluated their cytotoxicity and cell cycle effects on human cancer cells. These findings suggest that pyrazole derivatives could play a role in the development of new anticancer drugs, offering a promising area for further research (Stepanenko et al., 2011).

Molecular Electronics and Photonics

The synthesis and structural characterization of pyrazole derivatives have implications for molecular electronics and photonics. Tzimopoulos et al. (2010) discussed the synthesis and study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, highlighting the importance of structural investigations in understanding the physicochemical properties relevant to electronic and photonic applications (Tzimopoulos et al., 2010).

Eigenschaften

IUPAC Name |

1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(21)14-11-19(10-12-5-2-1-3-6-12)18-15(14)13-7-4-8-17-9-13/h1-9,11H,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATVJFJAXPSEFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331235 |

Source

|

| Record name | 1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24835106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956959-59-4 |

Source

|

| Record name | 1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2678876.png)

![Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2678881.png)

![4-bromo-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2678885.png)

![N-(2,4-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2678887.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2678893.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2678896.png)